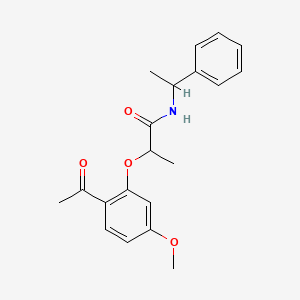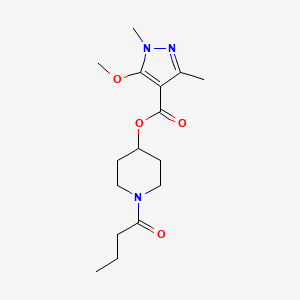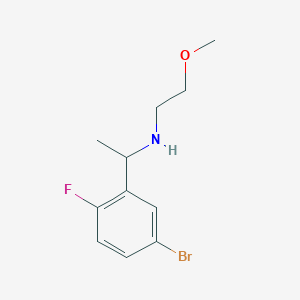
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, also known as AMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes.
作用机制
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in several cell types, including immune cells, epithelial cells, and neurons. The P2X7 receptor is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. By blocking the P2X7 receptor, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. In vivo studies have shown that 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide can reduce inflammation and pain in several disease models, including multiple sclerosis and arthritis. Additionally, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor without affecting other receptors or ion channels. Additionally, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied and has a well-established synthesis method. However, there are also limitations to using 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide may have off-target effects on other receptors or ion channels, which may complicate data interpretation.
未来方向
There are several future directions for research on 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide. One potential direction is to further investigate its potential therapeutic benefits in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for using 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide and its potential off-target effects on other receptors or ion channels.
In conclusion, 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, or 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes. 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has potential therapeutic benefits in several disease models, including multiple sclerosis, Alzheimer's disease, and cancer. Further research is needed to fully understand the potential of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide and its limitations for lab experiments.
合成方法
The synthesis of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 2-methoxy-5-acetyloxybenzoic acid with thionyl chloride, which results in the formation of 2-methoxy-5-chlorobenzoyl chloride. The next step involves the reaction of 2-methoxy-5-chlorobenzoyl chloride with N-(1-phenylethyl)propan-2-amine, which results in the formation of 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide, or 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide.
科学研究应用
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. 2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been shown to have potential therapeutic benefits in several disease models, including multiple sclerosis, Alzheimer's disease, and cancer.
属性
IUPAC Name |
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(16-8-6-5-7-9-16)21-20(23)15(3)25-19-12-17(24-4)10-11-18(19)14(2)22/h5-13,15H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYDPECLOUTWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=C(C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-5-methoxyphenoxy)-N-(1-phenylethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)

![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)
![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)